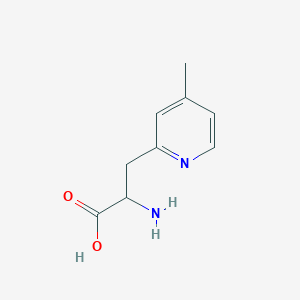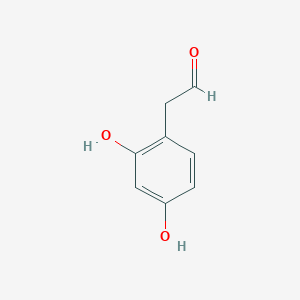
2-(2,4-Dihydroxyphenyl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dihydroxyphenyl)acetaldehyde is an organic compound with the molecular formula C8H8O3. It is characterized by the presence of two hydroxyl groups (-OH) on the benzene ring, making it a dihydroxy compound
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(2,4-Dihydroxyphenyl)acetaldehyde can be synthesized through several methods, including the oxidation of 2,4-dihydroxybenzaldehyde or the reduction of 2,4-dihydroxybenzoic acid. The reaction conditions typically involve the use of oxidizing agents such as chromyl chloride or reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical reactions involving the aforementioned reagents. The process requires careful control of reaction conditions, including temperature, pressure, and pH, to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-Dihydroxyphenyl)acetaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Various nucleophiles and electrophiles can be used to substitute the hydroxyl groups or the aldehyde group.
Major Products Formed:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Results in the formation of alcohols.
Substitution: Leads to the formation of esters, ethers, or other derivatives.
Scientific Research Applications
2-(2,4-Dihydroxyphenyl)acetaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant properties and enzyme inhibition.
Medicine: It has been investigated for its therapeutic potential in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: It is utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
2-(2,4-Dihydroxyphenyl)acetaldehyde is similar to other dihydroxy compounds, such as 2,4-dihydroxybenzaldehyde and 2,4-dihydroxybenzoic acid. its unique structure and properties make it distinct in terms of reactivity and applications. The presence of the aldehyde group in its structure differentiates it from other similar compounds, providing additional versatility in chemical reactions.
Comparison with Similar Compounds
2,4-Dihydroxybenzaldehyde
2,4-Dihydroxybenzoic acid
2,4,6-Trihydroxybenzaldehyde
2,4,6-Trihydroxybenzoic acid
Properties
Molecular Formula |
C8H8O3 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2-(2,4-dihydroxyphenyl)acetaldehyde |
InChI |
InChI=1S/C8H8O3/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,4-5,10-11H,3H2 |
InChI Key |
QMHIFCYFYWNSGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


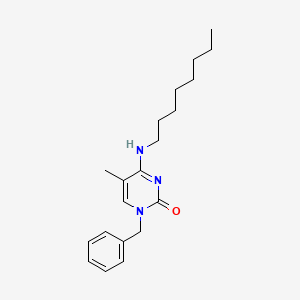
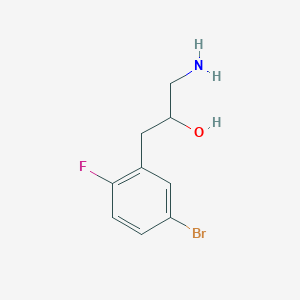
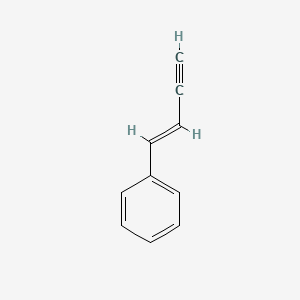
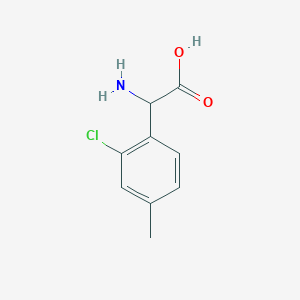



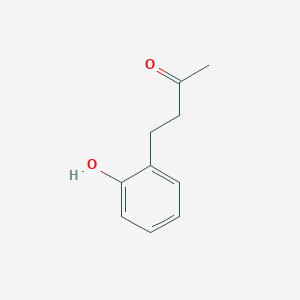
![2-(Benzo[d][1,3]dioxol-5-yl)propan-1-amine](/img/structure/B15323131.png)


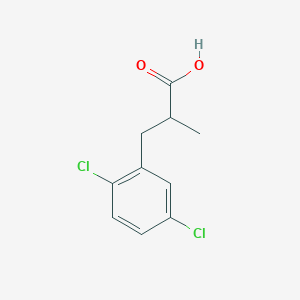
![{4,4-Difluorospiro[2.2]pentan-1-yl}methanesulfonylchloride](/img/structure/B15323155.png)
